Octanoic acid, pentafluorobenzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Pentafluorobenzyl n-octanoate can be synthesized through derivatization reactions. Derivatization is a chemical modification process that enhances the volatility, thermal stability, and chromatographic behavior of a compound . The pentafluorobenzyl group is introduced to the n-octanoate molecule to form the final product. Specific reaction conditions and industrial production methods are not widely documented, but the general approach involves the use of pentafluorobenzyl bromide as a derivatizing agent .
Chemical Reactions Analysis
Pentafluorobenzyl n-octanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Pentafluorobenzyl n-octanoate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of pentafluorobenzyl n-octanoate involves its ability to form derivatives with various functional groups, enhancing their detection and quantitation in analytical methods. The pentafluorobenzyl group provides excellent electron capture properties, making it suitable for negative chemical ion mass spectrometric detection . This allows for high sensitivity and specificity in the analysis of complex mixtures.
Comparison with Similar Compounds
Pentafluorobenzyl n-octanoate can be compared with other pentafluorobenzyl derivatives, such as:
Pentafluorobenzyl alcohol: Used in similar derivatization reactions for analytical purposes.
Pentafluorobenzyl bromide: A common derivatizing agent used to introduce the pentafluorobenzyl group into various compounds.
Pentafluorobenzyl hydroxylamine: Used for the derivatization of carbonyl compounds in environmental and biological samples.
Pentafluorobenzyl n-octanoate is unique due to its specific application in the derivatization of n-octanoate, providing enhanced analytical capabilities for the detection of specific functional groups in complex mixtures.
Properties
Molecular Formula |
C15H17F5O2 |
---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl octanoate |
InChI |
InChI=1S/C15H17F5O2/c1-2-3-4-5-6-7-10(21)22-8-9-11(16)13(18)15(20)14(19)12(9)17/h2-8H2,1H3 |
InChI Key |
HGHDCSVNNUJOIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.